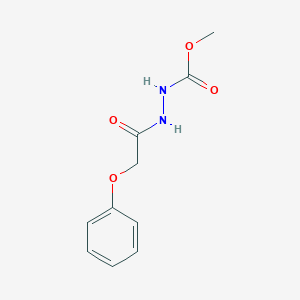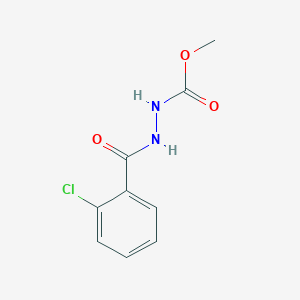![molecular formula C15H15Cl2N B324518 N-[(2,4-dichlorophenyl)methyl]-1-phenylethanamine CAS No. 356531-87-8](/img/structure/B324518.png)
N-[(2,4-dichlorophenyl)methyl]-1-phenylethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2,4-dichlorophenyl)methyl]-1-phenylethanamine (DCPA) is a compound containing nitrogen and carbon atoms, which is widely used in research laboratories for a variety of purposes. It is a versatile compound that has been used in a range of applications, including synthesis, scientific research, and drug development.
科学的研究の応用
Environmental Impact and Toxicology
Chlorophenols, including compounds like 2,4-dichlorophenol, are a class of chemicals that have been evaluated for their environmental fate, behavior, and toxicological effects. These compounds often arise as pollutants from industrial activities and pesticide degradation, leading to concerns about their impact on ecosystems and human health. Research has demonstrated that chlorophenols can exert moderate to significant toxic effects on both mammalian and aquatic life, depending on the exposure levels and environmental conditions. Notably, the persistence of these compounds in the environment can vary, with certain conditions leading to more prolonged presence and potential bioaccumulation risks. Studies have highlighted the importance of understanding the specific behaviors and risks associated with these pollutants to better manage and mitigate their impact (Krijgsheld & Gen, 1986).
Remediation and Biodegradation
The environmental persistence of chlorophenols and similar compounds necessitates effective remediation strategies. Research into the biodegradation of these pollutants has identified microorganisms capable of breaking down chlorophenolic compounds, highlighting the potential for bioremediation approaches. For example, studies on the degradation of 2,4-dichlorophenoxyacetic acid (a compound related to the structure of N-[(2,4-dichlorophenyl)methyl]-1-phenylethanamine) have shown that certain bacteria and fungi can metabolize these pollutants, converting them into less harmful substances. This line of research is critical for developing sustainable methods to clean up contaminated environments and reduce the risks associated with these chemicals (Magnoli et al., 2020).
作用機序
Target of Action
Mode of Action
It is thought to involve the inhibition of certain enzymes and proteins involved in cell growth and proliferation. For instance, it has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of pH in cells. It has also been shown to inhibit the activity of the protein kinase CK2, which is involved in the regulation of cell growth and proliferation.
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. For example, inhibition of carbonic anhydrase can lead to a decrease in pH in cells. Inhibition of protein kinase CK2 can lead to a decrease in cell growth and proliferation.
Result of Action
The molecular and cellular effects of N-[(2,4-dichlorophenyl)methyl]-1-phenylethanamine’s action include a decrease in pH in cells due to the inhibition of carbonic anhydrase. It also leads to a decrease in cell growth and proliferation due to the inhibition of protein kinase CK2.
特性
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]-1-phenylethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2N/c1-11(12-5-3-2-4-6-12)18-10-13-7-8-14(16)9-15(13)17/h2-9,11,18H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FICFGTKHQQCELD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NCC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20374154 |
Source


|
| Record name | AN-329/15537171 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2,4-dichlorophenyl)methyl]-1-phenylethanamine | |
CAS RN |
356531-87-8 |
Source


|
| Record name | AN-329/15537171 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2,4-dichlorophenoxy)-N-{4-[(4-fluoroanilino)sulfonyl]phenyl}propanamide](/img/structure/B324436.png)
![2-(2,4-dichlorophenoxy)-N-[4-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B324438.png)
![2-(2,4-dichlorophenoxy)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}propanamide](/img/structure/B324440.png)
![2-(2,4-dichlorophenoxy)-N-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide](/img/structure/B324441.png)
![2-(2,4-dichlorophenoxy)-N-(4-{[(2,6-dimethoxypyrimidin-4-yl)amino]sulfonyl}phenyl)propanamide](/img/structure/B324444.png)
![2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-N-phenylbenzamide](/img/structure/B324445.png)
![N-[4-(acetylamino)phenyl]-2-(2,4-dichlorophenoxy)propanamide](/img/structure/B324450.png)
![N-[4-(diethylamino)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B324451.png)
![Methyl 2-[(3-methylphenoxy)acetyl]hydrazinecarboxylate](/img/structure/B324453.png)
![Methyl 2-[(4-methylphenoxy)acetyl]hydrazinecarboxylate](/img/structure/B324454.png)



![2-{[2-(Methoxycarbonyl)hydrazino]carbonyl}benzoic acid](/img/structure/B324460.png)